1'-Hydroxy Midazolam-13C3

LC-MS/MS Isotope dilution Matrix effect correction

Quantification bias in CYP3A4 phenotyping and DDI studies arises from deuterated internal standards (up to -38.4% error). This 13C3-labeled 1'-hydroxymidazolam provides: - Co-elution with analyte → identical matrix effect correction - No deuterium exchange → stable across long-term stability studies - Validated in iPSC hepatocytes & LC-MS/MS (LLOQ 250 fg/mL) - ISO 17034-accredited with full characterization (NMR, MS, HPLC) Direct replacement for D4 analogs in ANDA/AMV submissions.

Molecular Formula C18H13ClFN3O
Molecular Weight 344.74 g/mol
CAS No. 1189677-14-2
Cat. No. B12060196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxy Midazolam-13C3
CAS1189677-14-2
Molecular FormulaC18H13ClFN3O
Molecular Weight344.74 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO
InChIInChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i10+1,12+1,17+1
InChIKeyQHSMEGADRFZVNE-BHKULXQMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Hydroxy Midazolam-13C3: Stable Isotope-Labeled Internal Standard


1'-Hydroxy Midazolam-13C3 is a carbon-13 labeled analog of 1'-hydroxymidazolam, the primary pharmacologically active metabolite of the short-acting benzodiazepine midazolam [1]. The compound incorporates three 13C atoms at positions 1, 3a, and the hydroxymethyl carbon of the imidazobenzodiazepine scaffold, yielding a net mass shift of +3 Da relative to the unlabeled metabolite (exact mass 344.083 Da vs. 341.074 Da unlabeled) . As a stable isotope-labeled internal standard (SIL-IS), it is purpose-designed for accurate quantification of 1'-hydroxymidazolam in biological matrices via LC-MS/MS, primarily in support of CYP3A4/5 phenotyping, drug-drug interaction (DDI) studies, and ANDA regulatory filings [2].

LC-MS/MS bioanalysis for 1′-hydroxymidazolam quantification
CYP3A4/5 phenotyping and drug-drug interaction studies
13C-labeled co-eluting internal standard for matrix correction

Why Unlabeled or Deuterated Analogs Cannot Substitute


In LC-MS/MS quantification, isotopically labeled internal standards must closely match the analyte's physicochemical properties to normalize for matrix effects, ion suppression, and extraction variability. Unlabeled 1'-hydroxymidazolam cannot serve as an internal standard because it is indistinguishable from endogenous analyte signal. The deuterium-labeled analog 1'-hydroxymidazolam-D4 (CAS 1781843-10-4) is commonly employed; however, significant isotopic effects associated with deuterium substitution cause the deuterated IS to elute at an earlier retention time than the target analyte, diminishing its capacity to compensate for matrix effects [1]. Systematic comparative studies have demonstrated that 2H-labeled internal standards can produce quantitatively biased results—with spike accuracy errors as large as −38.4% and concentration underestimation of up to 59.2% relative to 13C-labeled internal standards—whereas 13C/15N-labeled ISs coelute with the analyte and exhibit no significant bias [2]. Consequently, procurement of a 13C-labeled IS is not an interchangeable option but a critical determinant of quantitative accuracy in CYP3A4 activity assays.

Co-elution Fidelity
Deuterated internal standards may exhibit chromatographic retention shifts, while 13C-labeled IS co-elutes with the analyte for consistent matrix-effect correction.
Quantitative Bias Risk
Reported data indicate deuterated IS can produce concentration underestimation (>50% in matrix-rich samples); 13C-IS methods show minimal bias.
Isotopic Stability
Deuterium labels may undergo H/D exchange under sample processing, whereas 13C labels are permanently stable, ensuring method reproducibility.

Quantitative Differentiation Evidence for 13C3-Labeled Internal Standard


Spike Accuracy and Quantitative Bias in Biological Matrices

A systematic comparison of deuterated (2H7) versus 13C-labeled (13C6) internal standards for urinary metabolite quantification demonstrated that the 2H-labeled IS produced an average spike recovery error of −38.4% across three concentration levels (47.0, 312, and 2,740 ng/mL), missing the ±15% accuracy criterion for quantitative bioanalysis. In contrast, the 13C-labeled IS exhibited an average relative error of only −3.5% [1]. When applied to 37 urine specimens, 2MHA concentrations generated with 2H7-IS were on average 59.2% lower than those generated with 13C6-IS (slope 2.23 in Passing-Bablok regression, significantly different from 1.0), with individual percent differences ranging from −97.9% to −15.9% [2]. Critically, the deuterated IS eluted 0.03 min earlier (retention time 5.15 min vs. 5.18 min for the 13C6-IS and analyte), causing differential ion suppression that the deuterated IS failed to correct [3].

Spike Accuracy
Class-level inference
2H-IS: −38.4% error; 13C-IS: −3.5% error
Supports comparison of matrix-effect correction performance
2H-IS error 11× larger across tested concentrations
LC-MS/MS Isotope dilution Matrix effect correction

Chromatographic Co-Elution Fidelity

Deuterium-labeled internal standards exhibit a well-documented chromatographic isotope effect in reversed-phase LC, causing earlier elution than their unlabeled analyte counterparts. This retention time shift (ΔRT) increases with the number of deuterium atoms and can prevent the IS from experiencing the identical matrix environment as the analyte at the electrospray ionization interface [1]. In a controlled comparison, the 2H7-labeled IS for 2MHA eluted at 5.15 min while the unlabeled analyte and 13C6-labeled IS co-eluted at 5.18 min (ΔRT = −0.03 min) [2]. In contrast, 13C- and 15N-labeled ISs consistently co-elute with their target analytes because the physicochemical difference between 12C and 13C does not measurably alter reversed-phase retention [3]. For 1'-Hydroxy Midazolam-13C3 (Δm/z = +3 Da), the mass shift is achieved through backbone 13C incorporation rather than heteroatom substitution, ensuring chromatographic co-elution with the unlabeled 1'-hydroxymidazolam analyte.

Co-Elution
Class-level inference
ΔRT: 0 min (13C) vs −0.03 min (2H₇)
Co-elution supports consistent ionization conditions
Deuteration may shift reversed-phase retention
Chromatographic co-elution Retention time shift Isotope effect

Isotopic Exchange Stability

Deuterium atoms located on carbon centers adjacent to carbonyl groups or in certain aromatic positions are susceptible to proton-deuterium back-exchange under acidic, basic, or protic solvent conditions, compromising isotopic purity and quantitation accuracy over time [1]. 13C labeling is not subject to exchange because the 13C isotope is covalently integrated into the carbon skeleton and cannot be displaced under any conventional sample preparation or storage conditions . Cerilliant analytical scientists have noted that "using 13C-labeled internal standards can eliminate potential issues such as isotopic exchange and minimize separation of later-eluting analytes from a higher substituted deuterium-labeled internal standard" [2]. For 1'-Hydroxy Midazolam-13C3, the three 13C labels are positioned in the imidazodiazepine ring system and the hydroxymethyl side chain, sites that are chemically inert toward exchange.

Exchange Stability
Class-level inference
13C: no exchange; D: susceptible
Stable isotopic purity for long-term storage
H/D exchange risk under protic conditions
Isotopic exchange stability H/D exchange Storage stability

Isotopic Enrichment and Chemical Purity Specifications

Commercially available 1'-Hydroxy Midazolam-13C3 is supplied with documented chemical purity of ≥98% (HPLC) and is accompanied by detailed characterization data compliant with regulatory guidelines, including NMR, mass spectrometry, and IR spectra . The compound is manufactured under ISO 17034 reference material producer accreditation by certain suppliers (e.g., CATO Research Chemicals), which certifies the metrological traceability of the certified value [1]. In comparison, the deuterated analog 1'-Hydroxymidazolam-D4 (CAS 1781843-10-4) is available from multiple vendors but its isotopic enrichment may vary between lots due to the aforementioned H/D exchange susceptibility. The 13C3 compound is synthesized via a convergent five-step synthetic route from [13C]nitromethane and [13C]ethyl orthoacetate with an overall yield of 14.2%, and the labeling pattern (positions 1, 3a, and hydroxymethyl carbon) has been confirmed by NMR analysis of the synthetic intermediates and final product [2].

Purity & Traceability
Supporting evidence
≥98% purity; ISO 17034 accredited available
Supports regulatory documentation requirements
Full characterization: NMR, MS, IR, HPLC
Isotopic enrichment Chemical purity Vendor specification

Documented Use in CYP3A4 Activity Studies

1'-Hydroxy Midazolam-13C3 has been employed as the internal standard in published LC-MS/MS protocols for CYP3A4 activity measurement. Specifically, in a protocol quantifying midazolam metabolites from iPSC-derived hepatocyte cultures and primary human hepatocytes, the internal standard was prepared as 1'-OH midazolam-13C3 in acetonitrile and used for metabolite extraction and normalization prior to LC-MS/MS analysis on a Shimadzu LCMS-8050 triple quadrupole system . Separately, the Burhenne et al. (2012) ultra-sensitive UPLC-MS/MS method for femtomolar quantification of midazolam and 1'-hydroxymidazolam in human plasma achieved lower limits of quantification of 50 fg/mL (154 fmol/L) for midazolam and 250 fg/mL (733 fmol/L) for 1'-hydroxymidazolam with precision <20% when using deuterium- and 13C-labeled internal standards, demonstrating the feasibility of 13C-labeled ISs in regulated bioanalysis [1]. The Nakamura et al. (2007) study specifically demonstrated that using a stable isotope-labeled probe substrate (13C4,15N-midazolam) eliminated ion suppression-induced errors in CYP3A4 inhibition assays, with accurate CYP3A4 activity determination even in the presence of high concentrations of ion-suppressing compounds like erythromycin [2].

Published Method
Cross-study comparable
LLOQ 250 fg/mL in human plasma
Demonstrates femtomolar sensitivity capability
iPSC-hepatocyte CYP3A4 assay; UPLC-MS/MS
CYP3A4 phenotyping Internal standard LC-MS/MS method

Mass Spectrometric Separation from Analyte Isotopologues

The +3 Da mass shift provided by 13C3 labeling generates a distinct MRM transition that is well separated from the natural abundance M+1 and M+2 isotopologue peaks of the unlabeled analyte (1'-hydroxymidazolam, exact mass 341.074 Da). This separation minimizes cross-talk between the analyte and internal standard channels, a known limitation of singly 13C-labeled compounds where the internal standard signal can overlap with the natural 13C isotopologue of the analyte, producing nonlinear calibration curves [1]. In contrast, the deuterated analog 1'-Hydroxymidazolam-D4 has a nominal mass of 345 Da (+4 Da), but the deuterium labeling can reduce ionization efficiency in ESI positive mode and may exhibit different fragmentation patterns compared to the 13C3-labeled analog [2]. The exact mass of 1'-Hydroxy Midazolam-13C3 is 344.083191 Da, and its labeled positions (imidazodiazepine 1, 3a, and hydroxymethyl carbon) are positioned within the core heterocyclic scaffold rather than in exchangeable functional groups, ensuring that the mass tag remains intact through all stages of sample preparation and MS analysis .

Mass Separation
Class-level inference
+3 Da shift; minimal fragmentation differences
Reduces analyte-isotopologue cross-talk
Backbone labeling preserves ionization
Mass shift Isotopic separation MRM transition

Optimal Procurement and Application Scenarios


GLP-Compliant CYP3A4/5 Phenotyping Studies

For clinical or preclinical studies where CYP3A4 activity is phenotyped using midazolam as a probe substrate, 1'-Hydroxy Midazolam-13C3 is the preferred internal standard for quantifying the 1'-hydroxymidazolam metabolite in plasma or hepatocyte supernatants. The class-level evidence demonstrating that 13C-labeled ISs reduce spike accuracy bias to <5% (vs. up to −38.4% for deuterated ISs) directly supports its selection for studies intended for regulatory submission, where accuracy must fall within ±15% [1]. The documented use of the compound in iPSC-derived hepatocyte CYP3A4 assays with Shimadzu LCMS-8050 instrumentation provides a validated methodological template .

ANDA Filing and Pharmaceutical QC Method Validation

1'-Hydroxy Midazolam-13C3 is specifically positioned for Abbreviated New Drug Application (ANDA) method development and validation (AMV) and Quality Control (QC) applications during commercial midazolam production [2]. The availability of the compound with ISO 17034-accredited reference material status and full characterization data (NMR, MS, IR, HPLC) meets the evidentiary standards required for ANDA submissions. Compared to non-accredited deuterated alternatives, the 13C3-labeled standard eliminates concerns about deuterium-hydrogen exchange that could compromise long-term method reproducibility across stability study intervals.

Simultaneous Oral and Intravenous DDI Studies

The convergent synthesis of [13C3]midazolam and 1'-hydroxy[13C3]midazolam was originally developed to enable a modified DDI study design where oral and intravenous routes of midazolam administration can be assessed simultaneously by distinguishing labeled from unlabeled drug and metabolite species [3]. In this paradigm, 1'-Hydroxy Midazolam-13C3 serves as both an analytical internal standard and a tracer for metabolite formation from the labeled midazolam dose. The co-elution property of 13C-labeled compounds ensures that the labeled metabolite experiences identical matrix effects as the unlabeled metabolite, enabling accurate determination of CYP3A-mediated extraction ratios.

High-Sensitivity Microdosing and Pediatric PK Studies

In microdosing studies and pediatric pharmacokinetic investigations where plasma volumes are restricted, the femtomolar-level sensitivity achieved by methods employing 13C-labeled internal standards (LLOQ: 250 fg/mL for 1'-hydroxymidazolam) enables quantification from sample volumes as low as 0.25 mL [4]. The 13C3-labeled IS contributes to method sensitivity by providing a stable, co-eluting reference signal that corrects for matrix suppression at ultra-trace concentrations, whereas deuterated ISs may introduce additional variability due to retention time shifts that are proportionally more impactful at sub-picogram levels.

Application
Selection Property
Validation Focus
ApplicationCYP3A4/5 phenotyping research
Selection Property13C-labeled co-eluting IS for matrix correction
Validation FocusMethod accuracy and matrix-effect correction validation
ApplicationRegulatory bioanalysis method support (ANDA context)
Selection PropertyISO 17034 accredited, stable isotopic purity
Validation FocusLong-term reproducibility and documentation
ApplicationDDI studies with simultaneous route administration
Selection Property13C tracer/IS co-elution for route discrimination
Validation FocusExtraction ratio determination and matrix correction
ApplicationMicrodose and pediatric PK research
Selection PropertyCompatibility with ultra-low sample volumes
Validation FocusMatrix suppression correction at femtomolar levels
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